

# Spectroscopic Profile of 3,6-Dihydro-2H-pyran: A Technical Guide

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## Compound of Interest

Compound Name: 3,6-Dihydro-2H-pyran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dihydro-2H-pyran**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Core Spectroscopic Data

The following sections present the available spectroscopic data for **3,6-dihydro-2H-pyran**. It is important to note that while the existence of this data is confirmed in several chemical databases, direct public access to the primary spectra can be limited. The data presented here is a compilation from available sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **3,6-dihydro-2H-pyran**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for confirming its structural integrity.

### $^1\text{H}$ NMR Data

Detailed experimental  $^1\text{H}$  NMR data for **3,6-dihydro-2H-pyran**, including chemical shifts and coupling constants, is not readily available in the public domain. However, based on the structure, the following proton environments are expected:

- Protons on the double bond (vinylic protons).
- Protons on the carbon adjacent to the oxygen (allylic and ethereal protons).
- Protons on the other  $sp^3$  hybridized carbons.

### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule. Publicly accessible databases indicate the availability of  $^{13}\text{C}$  NMR data for **3,6-dihydro-2H-pyran**.[\[1\]](#)[\[2\]](#)

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available

Note: Specific chemical shift values from experimental data are not publicly available. The table is provided as a template for data presentation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,6-dihydro-2H-pyran** is expected to show characteristic absorptions for the C-O-C ether linkage, the C=C double bond, and C-H bonds. Databases confirm the existence of an FTIR spectrum for this compound, typically acquired from a neat sample using a capillary cell.  
[\[1\]](#)[\[2\]](#)

Functional Group	Wavenumber (cm <sup>-1</sup> )
C-H (sp <sup>2</sup> ) stretch	Data not available
C-H (sp <sup>3</sup> ) stretch	Data not available
C=C stretch	Data not available
C-O-C stretch	Data not available

Note: Specific absorption frequencies from experimental data are not publicly available. The table is provided as a template for data presentation.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,6-dihydro-2H-pyran**, GC-MS data is available.<sup>[1][2]</sup> The mass spectrum would show the molecular ion peak (M<sup>+</sup>) and various fragment ions.

m/z	Proposed Fragment
84	[C <sub>5</sub> H <sub>8</sub> O] <sup>+</sup> (Molecular Ion)
Data not available	Data not available
Data not available	Data not available

Note: A detailed fragmentation pattern with m/z values and relative abundances from experimental data is not publicly available. The table is provided as a template for data presentation.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3,6-dihydro-2H-pyran** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

#### Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Temperature: 298 K.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

## Infrared (IR) Spectroscopy (ATR-FTIR)

### Sample Preparation and Analysis:

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
- Place a small drop of neat **3,6-dihydro-2H-pyran** directly onto the center of the ATR crystal.
- Acquire the spectrum over a range of approximately 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

## Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of **3,6-dihydro-2H-pyran** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

### Instrumentation and Parameters:

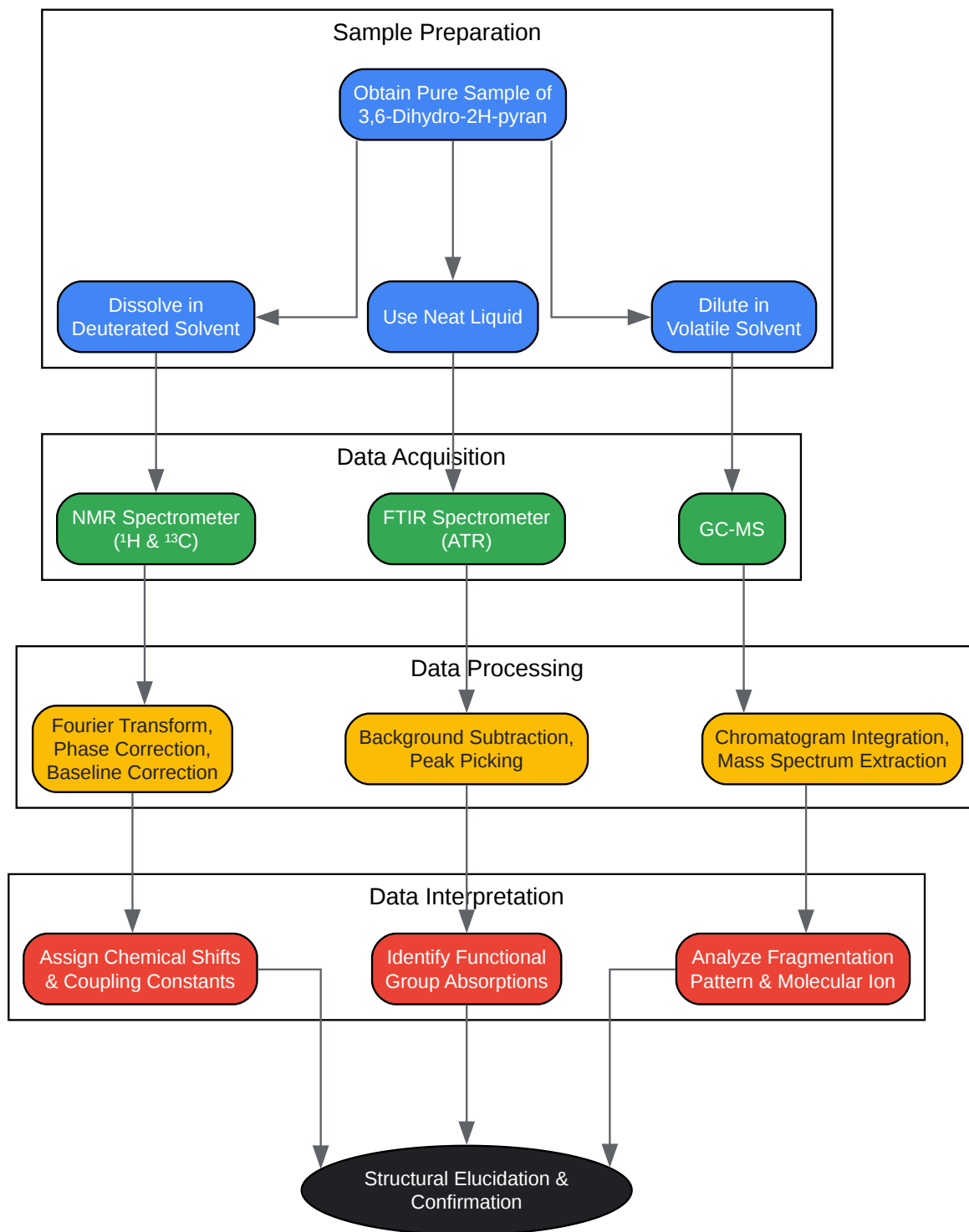
- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
  - Injector Temperature: 250 °C.
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  35 to 200.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,6-dihydro-2H-pyran**.

## General Spectroscopic Analysis Workflow

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## References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. 3,6-Dihydro-2H-pyran | C<sub>5</sub>H<sub>8</sub>O | CID 520540 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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